

An In-depth Technical Guide to 2-(5-Methyl-2-nitrophenyl)acetic acid

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Compound of Interest

Compound Name: 2-(5-Methyl-2-nitrophenyl)acetic acid

Cat. No.: B166901

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(5-Methyl-2-nitrophenyl)acetic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate molecular relationships and experimental workflows.

Molecular Structure and Identifiers

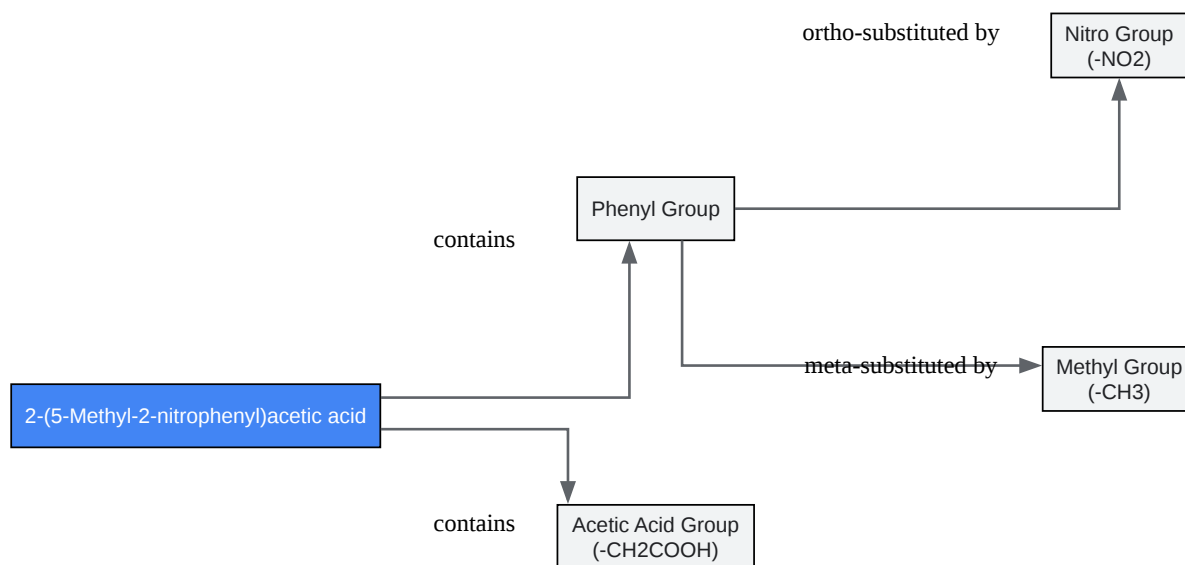
2-(5-Methyl-2-nitrophenyl)acetic acid is an aromatic carboxylic acid derivative.^[1] Its structure consists of a phenylacetic acid backbone substituted with a methyl group and a nitro group on the phenyl ring.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(5-methyl-2-nitrophenyl)acetic acid
CAS Number	37777-81-4[2][3]
Molecular Formula	C ₉ H ₉ NO ₄ [3][4]
Canonical SMILES	CC1=CC(=C(C=C1)--INVALID-LINK-- [O-])CC(=O)O[3][4]
InChI	InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4- 6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)[3][4]

| InChIKey | SKFYNOGBJGWWOB-UHFFFAOYSA-N[3][4] |

The logical arrangement of the functional groups within the molecule is visualized below.



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Diagram 1: Key Functional Groups of the Molecule.

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. The data below is based on computational predictions.

Table 2: Predicted Physicochemical Properties

Property	Value	Source
Molecular Weight	195.17 g/mol	[1][3]
Monoisotopic Mass	195.05316 Da	[4]
XlogP	1.6	[4]

| Solubility | 0.82 g/L (at 25 °C) |[3] |

Synthesis and Characterization

While specific experimental data for **2-(5-Methyl-2-nitrophenyl)acetic acid** is not widely published, its synthesis can be approached through established organic chemistry reactions. A plausible method involves the nitration of a substituted phenylacetic acid precursor.

Experimental Protocol: Synthesis

A common method for synthesizing nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid.[5][6] The following protocol is a representative procedure adapted from similar syntheses.

Objective: To synthesize **2-(5-Methyl-2-nitrophenyl)acetic acid** via nitration of 2-methylphenylacetic acid.

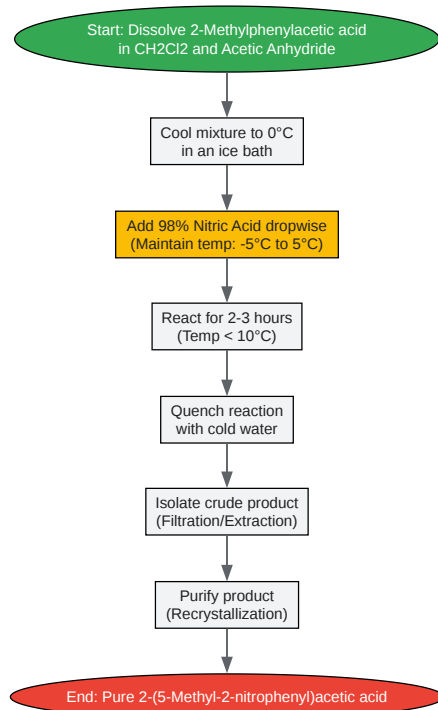
Materials:

- 2-Methylphenylacetic acid
- Acetic anhydride
- Dichloromethane (CH₂Cl₂)
- 98% Nitric acid (HNO₃)
- Ice bath
- Magnetic stirrer and stir bar

- Reaction flask
- Dropping funnel

Procedure:

- In a reaction flask, dissolve 2-methylphenylacetic acid in dichloromethane and acetic anhydride.
- Cool the mixture to 0°C using an ice bath while stirring continuously.
- Slowly add 98% nitric acid dropwise to the cooled solution using a dropping funnel. The molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride should be approximately 1:1.5:1.1.[5]
- Maintain the reaction temperature between -5°C and 5°C throughout the addition.[5]
- After the addition is complete, allow the reaction to proceed for 2-3 hours, ensuring the temperature does not exceed 10°C.[5]
- Upon completion, the reaction mixture is typically quenched with cold water.
- The product can be isolated by filtration if it precipitates, or through extraction with an organic solvent.
- The crude product should be purified, for example, by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.



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Diagram 2: General Workflow for Synthesis.

Characterization Methods

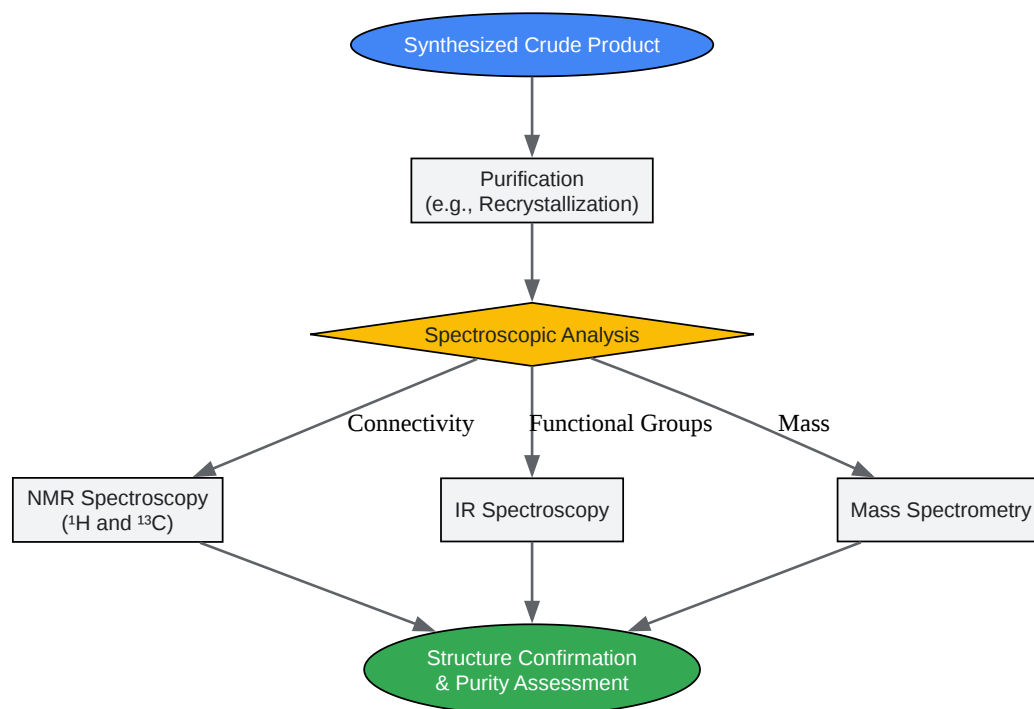
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	- Aromatic protons (multiplets).- Methylene protons ($-\text{CH}_2$) singlet ($\sim 3.5\text{-}4.0$ ppm).- Methyl protons ($-\text{CH}_3$) singlet (~ 2.4 ppm).- Carboxylic acid proton ($-\text{COOH}$) broad singlet (>10 ppm).
^{13}C NMR	- Aromatic carbons ($\sim 120\text{-}150$ ppm).- Carbonyl carbon ($-\text{C}=\text{O}$) ($\sim 170\text{-}180$ ppm).[7]- Methylene carbon ($-\text{CH}_2$) ($\sim 40\text{-}45$ ppm).- Methyl carbon ($-\text{CH}_3$) (~ 20 ppm).
IR Spectroscopy	- Broad O-H stretch from carboxylic acid ($\sim 2500\text{-}3300$ cm^{-1}).[8]- Strong C=O stretch from carboxylic acid ($\sim 1700\text{-}1725$ cm^{-1}).[9]- N-O stretches from nitro group ($\sim 1500\text{-}1550$ cm^{-1} and $1340\text{-}1380$ cm^{-1}).- C-H stretches from aromatic and alkyl groups ($\sim 2850\text{-}3100$ cm^{-1}). [8]

| Mass Spectrometry | - Molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (195.17).- Peaks corresponding to characteristic fragments, such as loss of $-\text{COOH}$ or $-\text{NO}_2$. |

The general workflow for characterizing the final product is outlined below.



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Diagram 3: Workflow for Product Characterization.

Potential Applications and Biological Activity

Nitro-containing aromatic compounds are a significant class of molecules in medicinal chemistry and materials science. The nitro group is a key pharmacophore in various bioactive molecules, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic effects.[10]

Specifically, derivatives of nitrophenylacetic acid serve as important precursors and intermediates in the synthesis of various organic molecules, including pharmaceuticals.[11] They are particularly useful for creating heterocyclic compounds, which form the core of many

biologically active agents.[11] For instance, (2-nitrophenyl)acetic acid is a known precursor for quindoline derivatives, which have been investigated as enzyme inhibitors and anticancer agents.[11] Given its structural similarity, **2-(5-Methyl-2-nitrophenyl)acetic acid** could be utilized in the synthesis of novel anti-inflammatory or analgesic drugs.[1]

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